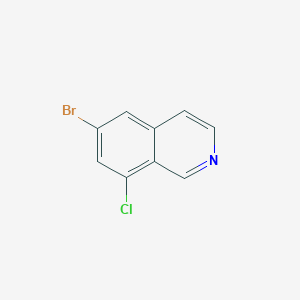

6-Bromo-8-chloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-chloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLUGEXANPINDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824270-14-5 | |

| Record name | 6-bromo-8-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity of the C Br and C Cl Bonds

The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 6-bromo-8-chloroisoquinoline are the primary sites of reactivity. Generally, the C-Br bond is more reactive than the C-Cl bond in many common transformations, such as palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 6-position while leaving the 8-position intact for subsequent reactions.

Advanced Synthetic Methodologies for 6 Bromo 8 Chloroisoquinoline and Analogous Structures

Traditional Isoquinoline (B145761) Synthesis and Modern Adaptations

Classical methods for isoquinoline synthesis typically involve the cyclization of a pre-formed phenethylamine (B48288) derivative. These reactions, while foundational, often require harsh conditions and are limited in scope, particularly for electron-poor substrates. Modern adaptations have sought to address these limitations, enhancing yields, reducing reaction times, and broadening the applicability of these traditional routes.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.org The reaction is typically carried out under refluxing acidic conditions with reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can then be oxidized to the corresponding aromatic isoquinoline.

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org For the synthesis of a 6-bromo-8-chloro analog, the starting material would be an appropriately substituted N-acyl-β-(bromo-chlorophenyl)ethylamine.

Microwave-Assisted Variants: A significant advancement in the Bischler-Napieralski reaction is the use of microwave irradiation. tandfonline.comorganic-chemistry.org This technique dramatically reduces reaction times from hours to minutes and often improves yields. researchgate.net Microwave-assisted protocols can be performed with or without a solvent, aligning with the principles of green chemistry. tandfonline.comorganic-chemistry.org Optimization studies have shown that higher temperatures (e.g., 140°C) and specific solvents like toluene (B28343) can be beneficial, though solvent-free conditions on a silica (B1680970) gel support have also proven effective. tandfonline.comorganic-chemistry.org

| Method | Conditions | Reaction Time | Yield | Reference |

| Traditional | Refluxing POCl₃ or P₂O₅ | Several hours | Variable | wikipedia.org |

| Microwave-Assisted | Microwave irradiation, 140°C, Toluene or solvent-free | 10-30 minutes | Often improved | organic-chemistry.org |

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. nih.govaalto.fi This method is particularly valuable for its ability to generate stereocenters and has been widely used in the total synthesis of natural products. nih.govrsc.org The resulting tetrahydroisoquinoline can be oxidized to the fully aromatic isoquinoline.

Enhanced Protocols: Similar to the Bischler-Napieralski reaction, microwave assistance has been successfully applied to the Pictet-Spengler reaction, leading to higher yields and significantly shorter reaction times. tandfonline.comorganic-chemistry.orgresearchgate.net Studies have demonstrated the development of microwave-assisted procedures that afford tetrahydroisoquinoline salts in high yields without the need for extensive purification like liquid-liquid extraction or chromatography. researchgate.net Furthermore, subsequent microwave-mediated aromatization of the tetrahydroisoquinoline products using a catalyst like Pd/C has also been developed, providing a streamlined path to the final isoquinoline scaffold. organic-chemistry.orgresearchgate.net

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. organicreactions.orgwikipedia.org This method offers the potential to create substitution patterns that are difficult to achieve with other methods. organicreactions.org

However, the classical Pomeranz-Fritsch reaction is often hampered by significant limitations. It typically requires harsh conditions, such as concentrated sulfuric acid, and can result in low yields. nih.govresearchgate.net The reaction is also generally restricted to electron-rich aromatic systems, as the key step is an electrophilic aromatic substitution. researchgate.net

Modifications: To overcome these drawbacks, several modifications have been developed. The Schlittler-Müller modification uses benzylamines and glyoxal (B1671930) semiacetal as starting materials. nih.gov Another important improvement involves the in-situ hydrogenation of the intermediate imine to an aminoacetal, which allows for the preparation of a wider range of substituted isoquinolines. nih.gov Despite these modifications, the Pomeranz-Fritsch reaction remains less frequently used compared to the Bischler-Napieralski and Pictet-Spengler reactions. nih.gov

Contemporary Strategies for Substituted Isoquinoline Construction

Modern organic synthesis has introduced powerful new strategies for constructing complex heterocyclic systems, often relying on transition-metal catalysis. These methods offer greater efficiency, milder reaction conditions, and broader substrate scope compared to traditional approaches.

Palladium-catalyzed reactions have become indispensable tools for the synthesis of substituted isoquinolines. These methods include various cyclization and cross-coupling strategies. acs.org For instance, palladium-catalyzed intramolecular cyclization of iminoalkynes or the iminoannulation of internal alkynes provides access to diverse isoquinoline libraries. acs.org Other approaches involve the C-H activation and annulation of primary benzylamines with α-chloro ketones or the tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297). nih.govx-mol.com

A particularly powerful strategy involves the palladium-catalyzed α-arylation of ketones. nih.gov This reaction forms a key carbon-carbon bond that can be used to set up a subsequent cyclization to form the isoquinoline ring.

The process begins with the palladium-catalyzed α-arylation of a ketone with a substituted o-bromobenzaldehyde acetal (B89532). pnas.org This step creates the necessary carbon framework. A wide array of substituents can be tolerated on both the ketone and the aryl bromide, allowing for precise control over the substitution pattern of the final isoquinoline. pnas.org The regioselectivity of the arylation is high, even when multiple enolizable positions are present on the ketone. pnas.org

Following the arylation, the intermediate is subjected to cyclization conditions. Heating the arylated intermediate in a solution of ammonium (B1175870) chloride mediates the deprotection of the acetal and the subsequent cyclization to furnish the isoquinoline ring in high yield. pnas.org A significant advantage of this method is its applicability to both electron-rich and electron-poor aromatic systems, a common limitation of traditional methods. pnas.org Furthermore, by using hydroxylamine (B1172632) hydrochloride instead of ammonium chloride in the cyclization step, isoquinoline N-oxides can be directly synthesized. pnas.org

| Step | Description | Key Reagents | Significance | Reference |

| 1. α-Arylation | Palladium-catalyzed coupling of a ketone with an o-bromobenzaldehyde acetal. | Palladium catalyst, base | Forms key C-C bond, high regioselectivity, broad substrate scope. | nih.govpnas.org |

| 2. Cyclization | Acid-mediated deprotection of the acetal and intramolecular condensation. | NH₄Cl or NH₂OH·HCl | Forms the isoquinoline ring in high yield. Direct access to isoquinolines or N-oxides. | pnas.org |

This sequential strategy represents a state-of-the-art approach for the rational design and synthesis of complex isoquinolines like 6-bromo-8-chloroisoquinoline, starting from a 2-bromo-4-chlorobenzaldehyde (B1282380) derivative and an appropriate ketone.

Transition Metal-Mediated C-H Activation and Annulation Approaches

Direct C-H functionalization and annulation have emerged as powerful and sustainable strategies for the construction of heterocyclic compounds. mdpi.com These methods avoid the need for pre-functionalized starting materials, thus increasing atom economy and reducing synthetic steps. mdpi.comnih.gov Various transition metals, including rhodium, ruthenium, copper, and cobalt, have been successfully employed in these transformations to synthesize isoquinoline derivatives. mdpi.com

Rhodium catalysis has proven to be a versatile tool for the synthesis of isoquinolines through C-H activation. One notable method involves the Rh(III)-catalyzed cascade C-H activation and cyclization of benzimidates with allyl carbonates, which serve as a C2 synthon. rsc.org This reaction proceeds rapidly, often within an hour, and results in the formation of isoquinoline derivatives with the liberation of hydrogen gas. rsc.org

Another efficient approach is the Rh(III)-catalyzed C-H activation and subsequent intramolecular cyclization of benzimidates with diazodiesters or diazoketoesters. rsc.org This reaction facilitates the formation of both C-C and C-N bonds in a single operation. rsc.org Similarly, a three-component reaction involving 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids under Rh(III) catalysis provides a pathway to multifunctionalized isoquinolones. acs.org This method is characterized by its use of readily available starting materials, broad functional group tolerance, and high yields. acs.org

Furthermore, rhodium catalysis can be utilized in the oxidative cross-coupling and cyclization of aryl aldimines and alkynes to afford 3,4-disubstituted isoquinolines with good yields and high regioselectivity. researchgate.net Mechanistic studies suggest that this transformation proceeds via the reductive elimination of a rhodium(III) species to form the C-N bond. researchgate.net The use of hydrazones as oxidizing directing groups in Rh(III)-catalyzed C-H activation and annulation reactions also provides an efficient route to highly substituted isoquinolines without the need for an external oxidant. acs.org

Ruthenium catalysts are highly effective for C-H activation and have been widely used in the synthesis of isoquinolines and their derivatives. mdpi.com A prominent example is the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes. acs.orgnih.gov This reaction, which can be conducted in open air, utilizes the 8-aminoquinolinyl moiety as a bidentate directing group and copper(II) acetate as an oxidant. acs.orgnih.gov The method demonstrates a broad substrate scope, accommodating both symmetrical and unsymmetrical alkynes with high regioselectivity. acs.orgnih.gov

The mechanism of these reactions has been studied in detail, revealing that the process typically begins with an acetate-assisted C-H bond activation to form a cyclometalated ruthenium complex. nih.gov This is followed by the insertion of an alkyne and subsequent oxidative coupling to form the isoquinoline ring system, regenerating the active Ru(II) catalyst. nih.gov Ruthenium-catalyzed C-H functionalization has also been applied to the synthesis of indolo[2,1-a]isoquinolines through a double aryl C(sp²)-H bond activation and annulation with alkynes. acs.org

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of isoquinolines. A notable method involves a sequential copper-catalyzed azidation and intramolecular aza-Wittig reaction. acs.orgorganic-chemistry.orgacs.org This process starts from internal alkenyl boronic esters, which are readily prepared. acs.orgacs.org The key steps are a regioselective Suzuki coupling, followed by copper-catalyzed azidation and an intramolecular aza-Wittig condensation to form the isoquinoline ring. acs.org This methodology has been successfully applied to the synthesis of the topical anesthetic quinisocaine. acs.orgorganic-chemistry.org The reaction conditions are generally mild and compatible with a variety of functional groups. organic-chemistry.org

Another copper-catalyzed approach involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.gov This method is environmentally friendly and allows for the selective synthesis of isoquinolines or isoquinoline N-oxides by choosing to protect or deprotect the oxime hydroxyl group. nih.gov

Cobalt, being an earth-abundant and less expensive first-row transition metal, has gained attention as a catalyst for C-H activation. rsc.orgchemrxiv.org Cobalt-catalyzed oxidative annulation of benzylamides with alkynes provides an efficient route to isoquinolines. bohrium.comresearchgate.net In this reaction, picolinamide (B142947) can be employed as a traceless directing group, and oxygen serves as the terminal oxidant. bohrium.comresearchgate.net The reaction exhibits good functional group tolerance and excellent regioselectivity with both terminal and internal alkynes. bohrium.comresearchgate.net

Another strategy involves the cobalt-catalyzed C-H bond acylmethylation and cyclization of benzimidates with sulfoxonium ylides. globethesis.com The proposed mechanism involves the formation of a five-membered cobaltacycle intermediate, followed by carbene insertion and subsequent cyclization to yield the isoquinoline derivative. globethesis.com Cobalt(III) catalysts have also been shown to be superior in some cases to rhodium for the synthesis of multisubstituted isoquinolines from O-acyl oximes and alkynes, offering better yields and site-selectivity. thieme-connect.de

Radical-Mediated Cascade Cyclizations for Isoquinoline Derivatives

Radical cascade reactions have emerged as a powerful tool for the construction of complex polycyclic systems, including isoquinoline derivatives. These reactions often proceed under mild conditions and can lead to the formation of multiple bonds in a single step. researchgate.net

Visible-light-mediated radical reactions offer a green and efficient approach. For instance, a visible-light-promoted single electron oxidation of an ether can initiate a radical insertion/cyclization cascade with isocyanides to generate isoquinolines. rsc.org Another example is the visible-light-mediated, radical-cascade addition/sulfonylation/cyclization reaction using DABCO·(SO₂)₂ and thianthrenium salts to access sulfonated indolo[2,1-a]isoquinolines. researchgate.net

Electrochemical methods also provide a means to generate radicals for cascade cyclizations. A manganese-catalyzed electrochemical radical cascade cyclization of alkylboronic acids with N-aryl-2-alkynylbenzamides has been developed for the synthesis of benzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinolin-6(5H)-one derivatives under exogenous-oxidant-free conditions. acs.org

Interactive Data Tables

Table 1: Overview of Rhodium-Catalyzed Isoquinoline Syntheses

| Starting Materials | Reagents/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Benzimidates, Allyl carbonates | [Rh(III)] | Isoquinoline derivatives | H₂ liberation, rapid reaction rsc.org |

| Benzimidates, Diazodiesters/Diazoketoesters | [Rh(III)] | Isoquinolines | C-C and C-N bond formation rsc.org |

| 2-Oxazolines, Iodonium ylides, Carboxylic acids | [Rh(III)] | Multifunctionalized isoquinolones | Three-component reaction, high yield acs.org |

| Aryl aldimines, Alkynes | [Rh(III)]/Cu | 3,4-Disubstituted isoquinolines | Oxidative cross-coupling/cyclization researchgate.net |

Table 2: Comparison of Transition Metal-Mediated C-H Activation Approaches

| Metal Catalyst | Directing Group | Coupling Partner | Product | Noteworthy Aspects |

|---|---|---|---|---|

| Ruthenium | 8-Aminoquinolinyl | Alkynes | Isoquinolones | Open-air conditions, bidentate directing group acs.orgnih.gov |

| Copper | None (internal) | None (intramolecular) | Isoquinolines | Sequential azidation/aza-Wittig acs.orgorganic-chemistry.orgacs.org |

| Cobalt | Picolinamide (traceless) | Alkynes | Isoquinolines | O₂ as oxidant, earth-abundant metal bohrium.comresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Palladium acetate |

| Walphos SL-W002-1 |

| ortho-iodoaniline |

| N-tert-butyl-o-(1-alkynyl)benzaldimine |

| tert-butylimine of o-iodobenzaldehyde |

| Benzimidate |

| Allyl carbonate |

| Diazodiester |

| Diazoketoester |

| 2-Oxazoline |

| Iodonium ylide |

| Aryl aldimine |

| Hydrazone |

| N-quinolin-8-yl-benzamide |

| Copper(II) acetate |

| Alkenyl boronic ester |

| Quinisocaine |

| (E)-2-alkynylaryl oxime |

| Benzylamide |

| Picolinamide |

| Sulfoxonium ylide |

| O-acyl oxime |

| Isocyanide |

| DABCO·(SO₂)₂ |

| Thianthrenium salt |

| Alkylboronic acid |

| N-aryl-2-alkynylbenzamide |

| Benzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinolin-6(5H)-one |

| Indolo[2,1-a]isoquinoline |

Condensation Reactions with o-Tolualdehyde tert-Butylimine Anions

A versatile method for constructing substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. This approach allows for the rapid assembly of complex isoquinoline cores. While not a direct route to this compound itself, this methodology is highly adaptable for creating halogenated isoquinoline precursors.

The general strategy involves the deprotonation of an o-tolualdehyde tert-butylimine derivative at the methyl group using a strong base, such as an organolithium reagent, to form a benzylic anion. This anion then undergoes a nucleophilic addition to a nitrile. The resulting intermediate can then cyclize and eliminate the tert-butylamine (B42293) group to form the isoquinoline ring. By using halogenated o-tolualdehyde or nitrile starting materials, halogenated isoquinolines can be synthesized.

A notable example, though leading to a tetrahydroisoquinoline, is the Pictet-Spengler reaction, a classic condensation method. For instance, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be synthesized from 3-bromophenethylamine (B1277633) and glyoxylic acid, showcasing the introduction of a bromine atom at the 6-position through the choice of starting material. google.com

Table 1: Examples of Isoquinoline Synthesis via Condensation Reactions

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 3-Bromophenethylamine | Glyoxylic acid | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | google.com |

| o-Tolualdehyde tert-butylimine | Benzonitrile | 3-Phenylisoquinoline |

This table is illustrative of the condensation approach to isoquinoline synthesis.

Regioselective Halogenation Strategies for Isoquinoline Scaffolds

The direct and regioselective halogenation of the isoquinoline core is a primary strategy for accessing compounds like this compound. The inherent reactivity of the isoquinoline ring system, with the benzene (B151609) ring being more susceptible to electrophilic substitution than the electron-deficient pyridine (B92270) ring, guides these transformations.

Bromination Followed by Subsequent Halogenation

The most common site for the initial electrophilic bromination of isoquinoline is the C5 position. To achieve high regioselectivity, a "swamping catalyst" approach using excess aluminum trichloride (B1173362) can be employed. thieme-connect.de The Lewis acid coordinates to the nitrogen atom, deactivating the pyridine ring and directing the electrophile to the C5 position of the benzenoid ring.

Once 5-bromoisoquinoline (B27571) is obtained, a second halogenation can be introduced. The directing effects of the existing bromine atom and the ring nitrogen will influence the position of the second halogen. To synthesize a 6-bromo-8-chloro pattern, a different strategy starting with a pre-functionalized benzene ring is typically required before the isoquinoline core is constructed. However, the principle of sequential halogenation is a fundamental concept in the synthesis of dihalo-isoquinolines.

Stepwise Halogenation and Protecting Group Methodologies

To control the regioselectivity of halogenation, protecting groups can be employed to block certain positions while activating others. A notable strategy for the direct C4-halogenation of isoquinolines involves a Boc₂O-mediated dearomatization. nih.gov In this one-pot sequence, di-tert-butyl dicarbonate (B1257347) (Boc₂O) reacts with the isoquinoline to form a dearomatized intermediate. This intermediate then undergoes electrophilic halogenation at the C4 position with high selectivity. Subsequent acid-promoted rearomatization affords the 4-halogenated isoquinoline. This method provides a powerful tool for installing a halogen at a position that is not typically reactive towards electrophiles.

Table 2: Boc₂O-Mediated C4-Halogenation of Isoquinoline

| Substrate | Halogenating Agent | Product | Yield | Reference |

| Isoquinoline | N-Chlorosuccinimide (NCS) | 4-Chloroisoquinoline | High | nih.gov |

| Isoquinoline | N-Bromosuccinimide (NBS) | 4-Bromoisoquinoline | High | nih.gov |

| Isoquinoline | N-Iodosuccinimide (NIS) | 4-Iodoisoquinoline | High | nih.gov |

Remote C-H Halogenation Protocols

Remote C-H functionalization has emerged as a powerful strategy for introducing substituents at positions that are difficult to access through classical methods. For quinoline (B57606) derivatives, metal-free protocols have been developed for the regioselective halogenation of the C5-position of 8-substituted quinolines. rsc.orgrsc.org These reactions often proceed under mild conditions, using inexpensive and atom-economical halogen sources like trihaloisocyanuric acids. rsc.orgrsc.org

While developed for quinolines, these principles can be conceptually applied to isoquinoline systems. By installing a directing group at a suitable position, it may be possible to direct halogenation to a remote and otherwise unreactive C-H bond on the isoquinoline scaffold. The use of an 8-amido or related group on a quinoline, for example, directs halogenation to the C5 position. rsc.orgrsc.org A similar strategy on an isoquinoline derivative could potentially enable regioselective halogenation at a desired position.

Synthetic Routes to Dihalo-isoquinoline Isomers of this compound

The synthesis of specific dihalo-isoquinoline isomers often requires tailored synthetic routes, frequently starting from pre-functionalized precursors.

A common strategy for synthesizing 1-chloroisoquinoline (B32320) derivatives is the treatment of the corresponding isoquinolin-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.com This approach is utilized in the synthesis of 6-bromo-1-chloroisoquinoline . The synthesis starts with 6-bromo-1-hydroxyisoquinoline, which is heated with POCl₃ to afford the desired product in good yield. chemicalbook.com

Table 3: Synthesis of 6-Bromo-1-chloroisoquinoline

| Reactant | Reagent | Product | Yield | Reference |

| 6-Bromo-1-hydroxyisoquinoline | POCl₃ | 6-Bromo-1-chloroisoquinoline | 62% | chemicalbook.com |

Another dihalo-isoquinoline isomer, 4-bromo-1-chloroisoquinoline , can also be synthesized and utilized in further reactions. For instance, it can undergo palladium-catalyzed cross-coupling reactions to introduce a methyl group at the 1-position. thieme-connect.de The synthesis of such isomers highlights the importance of having a diverse toolbox of synthetic methods to access specific substitution patterns on the isoquinoline core.

Carbon-Halogen Bond Reactivity in Dihalo-isoquinoline Systems

In dihalo-isoquinoline systems like this compound, the reactivity of the carbon-halogen bonds is not uniform. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in transition metal-catalyzed cross-coupling reactions. libretexts.org This difference is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. libretexts.org

The position of the halogen on the isoquinoline ring also plays a crucial role. The electronic properties of the heterocyclic ring can influence the electrophilicity of the carbon atom attached to the halogen, thereby affecting its susceptibility to nucleophilic attack or oxidative addition in catalytic cycles. nih.gov For instance, the presence of the nitrogen atom in the isoquinoline ring system influences the electron distribution and can activate or deactivate certain positions towards substitution.

Cross-Coupling Reactions of Halogenated Isoquinolines

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated isoquinolines are excellent substrates for these transformations. polyu.edu.hk

Suzuki-Miyaura Coupling: Regioselectivity and Catalytic Systems

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for the functionalization of halo-isoquinolines. libretexts.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the case of this compound, the inherent difference in reactivity between the C-Br and C-Cl bonds allows for regioselective Suzuki-Miyaura coupling. By carefully selecting the catalytic system and reaction conditions, it is possible to selectively couple at the more reactive C-6 position (bromine) while leaving the C-8 position (chlorine) intact. nih.govrsc.org

Key Factors Influencing Regioselectivity:

Catalyst: The choice of palladium precursor and ligand is critical. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can exhibit different selectivities. nih.govrsc.org For instance, in some quinoline systems, Pd(PPh₃)₄ has been shown to favor reaction at the C-2 position, while Pd(dppf)Cl₂ can direct the coupling to other positions. rsc.org

Ligands: Bulky and electron-rich phosphine (B1218219) ligands can enhance the reactivity of the catalyst and influence selectivity. libretexts.org

Base and Solvent: The choice of base (e.g., K₃PO₄, Na₂CO₃) and solvent (e.g., water, THF) can also impact the reaction outcome. nih.govrsc.org

| Catalyst System | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / (2-mesitylindenyl)dicyclohexylphosphine / Me(octyl)₃N⁺Cl⁻ / K₃PO₄·3H₂O | Aryl and heteroaryl chlorides | High activity in water, works with ultra-low catalyst loading. | nih.gov |

| PdCl₂ / Sodium Sulfate | Aryl halides | Ligand-free, proceeds in water at room temperature. | rsc.org |

| Pd/H-MOR | Aryl halides | Heterogeneous, recyclable, ligand-free, green solvent (water/ethanol). | mdpi.com |

Kumada-Tamao-Corriu Reactions

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst to form carbon-carbon bonds with organic halides. wikipedia.orgarkat-usa.org This reaction is one of the earliest examples of catalytic cross-coupling. wikipedia.org

Similar to the Suzuki-Miyaura coupling, the Kumada reaction can be applied to this compound. The higher reactivity of the C-Br bond would be expected to lead to selective coupling at the C-6 position under appropriate conditions. The choice of catalyst, typically a nickel(II) or palladium(II) complex, is crucial for the success of the reaction. wikipedia.org

Common Catalysts for Kumada Coupling:

Nickel-based catalysts (e.g., NiCl₂(dppe), NiCl₂(dppp))

Palladium-based catalysts (e.g., Pd(PPh₃)₄) arkat-usa.org

Sequential Cross-Coupling Strategies for Polyfunctionalized Isoquinolines

The differential reactivity of the C-Br and C-Cl bonds in this compound makes it an ideal substrate for sequential cross-coupling reactions. nih.gov This strategy allows for the introduction of two different functional groups at the C-6 and C-8 positions in a controlled manner.

A typical sequence would involve:

First Coupling: A selective cross-coupling reaction (e.g., Suzuki-Miyaura) at the more reactive C-6 bromine position.

Second Coupling: A subsequent cross-coupling reaction at the less reactive C-8 chlorine position, often requiring more forcing conditions or a different catalytic system. nih.gov

This stepwise approach provides a powerful route to complex, polyfunctionalized isoquinolines that would be difficult to synthesize through other methods. rsc.org

Nucleophilic Substitution Reactions of Halogenated Isoquinolines

Halogenated isoquinolines can undergo nucleophilic aromatic substitution (SNAAr) reactions, where a nucleophile replaces the halogen atom. youtube.com The feasibility of this reaction depends on the nature of the nucleophile, the halogen, and the electronic properties of the isoquinoline ring.

Generally, the C-Cl bond is more susceptible to nucleophilic attack than the C-Br bond due to the higher electronegativity of chlorine, which makes the attached carbon more electrophilic. libretexts.org However, the leaving group ability of bromide is better than chloride. The reaction can be influenced by the presence of activating or deactivating groups on the ring. researchgate.net For example, in some imidazo[1,2-a]pyrazine (B1224502) systems, methoxide (B1231860) substitution occurs selectively at the C-8 bromine position. researchgate.net

Derivatization Pathways and Functional Group Interconversions on the Halo-Isoquinoline Core

Beyond cross-coupling and nucleophilic substitution, the halogen atoms on the this compound core can be transformed into a variety of other functional groups. These transformations further expand the synthetic utility of this scaffold.

Examples of Derivatization Pathways:

Conversion to Amines: The bromine atom can be replaced by an amino group through reactions like the Buchwald-Hartwig amination or via a reductive diazotization process.

Conversion to other functional groups: The halogen atoms can serve as handles for the introduction of other functionalities through various organometallic reactions.

These derivatization pathways, combined with the selective reactivity of the two halogen atoms, provide a versatile platform for the synthesis of a wide range of isoquinoline derivatives with potential applications in various fields of chemical research.

Synthesis of Derivatives

The ability to selectively functionalize 6-bromo-8-chloroisoquinoline makes it a valuable precursor for the synthesis of a wide range of derivatives. By carefully choosing the reaction conditions and coupling partners, chemists can introduce various substituents at the 6- and 8-positions. For example, a Suzuki-Miyaura coupling at the more reactive 6-position could be followed by a different cross-coupling reaction at the 8-position, leading to a disubstituted isoquinoline (B145761) with two different appended groups. This stepwise approach allows for the systematic construction of complex molecules with tailored properties. The synthesis of such derivatives is of significant interest for exploring their potential applications in areas like medicinal chemistry and materials science.

Mechanistic Investigations of Isoquinoline Synthesis and Halogenated Isoquinoline Transformations

Elucidation of Catalytic Cycles in Metal-Mediated Reactions

The synthesis of the isoquinoline (B145761) scaffold is frequently accomplished through transition metal-catalyzed reactions, which offer high efficiency and broad substrate scope. Palladium, rhodium, and copper catalysts are central to these transformations, each operating through distinct, well-defined catalytic cycles.

Palladium-Catalyzed Annulation: Palladium-catalyzed reactions represent a powerful tool for constructing isoquinoline rings. A common strategy involves the coupling of an ortho-haloaryl precursor with an alkyne, often referred to as a Larock-type heteroannulation. ub.edursc.org The catalytic cycle for the synthesis of an isoquinoline, such as in the reaction between an o-iodobenzaldimine and a terminal alkyne, is generally proposed as follows ub.edunih.gov:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (e.g., o-iodobenzaldimine) to a Pd(0) species, forming an arylpalladium(II) complex.

Alkyne Coordination and Insertion: The alkyne coordinates to the arylpalladium(II) complex and subsequently undergoes migratory insertion into the aryl-palladium bond. This step is often regioselective.

Cyclization/Iminoannulation: The nitrogen of the imine displaces the halide on the palladium center, leading to the formation of a six-membered palladacycle intermediate. ub.edu

Reductive Elimination: The cycle concludes with the reductive elimination of the desired isoquinoline product, regenerating the Pd(0) catalyst. d-nb.info

A similar palladium-catalyzed approach involves the α-arylation of ketones followed by cyclization to yield a variety of substituted isoquinolines and their N-oxides. pnas.org This method allows for the convergent assembly of readily available precursors in high yields. pnas.org

Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts enable the synthesis of isoquinolines through C-H activation and annulation cascades. researchgate.net For instance, the reaction of an aryl ketone oxime with an alkyne proceeds via the following mechanistic steps organic-chemistry.org:

C-H Activation: The Rh(III) catalyst coordinates to the directing group (the oxime) and facilitates the cleavage of an ortho C-H bond, forming a five-membered rhodacycle intermediate. This is often the rate-determining step.

Alkyne Insertion: The alkyne coordinates to the rhodium center and inserts into the Rh-C bond.

Reductive Elimination: This step forms the isoquinoline ring and a Rh(I) species.

Oxidation: The active Rh(III) catalyst is regenerated by an oxidant present in the reaction mixture.

Copper-Catalyzed Cyclization: Copper catalysts are particularly effective for the cyclization step in isoquinoline synthesis. nih.gov In tandem palladium/copper-catalyzed reactions, after the initial palladium-catalyzed coupling of a terminal acetylene (B1199291) with an o-halobenzaldehyde imine, a copper catalyst facilitates the final ring-closure of the intermediate iminoalkyne. nih.govorganic-chemistry.org This dual catalytic system allows for the efficient synthesis of monosubstituted isoquinolines. nih.gov

| Catalyst System | Key Mechanistic Steps | Reaction Type | Reference |

|---|---|---|---|

| Palladium(0) | Oxidative Addition, Alkyne Insertion, Iminoannulation, Reductive Elimination | Larock Heteroannulation | ub.edu |

| Rhodium(III) | Directed C-H Activation, Alkyne Insertion, Reductive Elimination, Oxidation | C-H Annulation | researchgate.netorganic-chemistry.org |

| Palladium(0)/Copper(I) | Pd-Catalyzed Coupling followed by Cu-Catalyzed Cyclization | Tandem Coupling-Cyclization | nih.gov |

| Palladium(II) | α-Arylation of Ketone, Acetal (B89532) Hydrolysis, Basification, Cyclization | Sequential Arylation-Cyclization | pnas.org |

Understanding Regioselectivity and Chemoselectivity in Halogenated Isoquinoline Reactions

In dihalogenated substrates like 6-Bromo-8-chloroisoquinoline, the differing reactivity of the carbon-halogen bonds governs the chemoselectivity of cross-coupling reactions. Generally, the reactivity order for oxidative addition to palladium(0) is C-I > C-Br > C-Cl. researchgate.net This hierarchy allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact.

For this compound, a Suzuki-Miyaura coupling would be expected to occur preferentially at the C-6 position (the site of the bromine atom). This selective reactivity enables stepwise functionalization, where the C-6 position can be modified first, followed by a subsequent, typically more forcing, reaction at the C-8 position.

Regioselectivity is also influenced by the electronic nature of the isoquinoline ring system. Nucleophilic substitution reactions on the isoquinoline core preferentially occur at the C-1 position due to the electron-withdrawing effect of the ring nitrogen. shahucollegelatur.org.in In 1,3-dichloroisoquinoline, for example, nucleophilic attack by methoxide (B1231860) occurs selectively at the C-1 position. shahucollegelatur.org.in For this compound, while positions 6 and 8 are on the benzene (B151609) ring, their reactivity towards nucleophiles is lower than that of positions on the pyridine (B92270) ring. However, in metal-catalyzed reactions, the inherent reactivity of the C-X bond is the dominant factor.

The regioselectivity of deprotonation (metalation) is also a key consideration. In fluoroquinolines, metalation often occurs at the position adjacent to the fluorine atom. researchgate.net For dihalogenated isoquinolines, the directing effects of both halogens and the ring nitrogen must be considered, which can lead to complex regiochemical outcomes depending on the base and reaction conditions used. researchgate.net

| Substrate | Reaction Type | Selective Position | Controlling Factor | Reference |

|---|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | C-6 (Bromo) | Higher reactivity of C-Br over C-Cl bond in oxidative addition. | researchgate.net |

| 1,3-Dichloroisoquinoline | Nucleophilic Substitution (SNAr) | C-1 | Electronic activation by the ring nitrogen. | shahucollegelatur.org.in |

| 2-Bromo-3-fluoroquinoline | Deprotonation (LDA) | C-4 | Directing effect of the bromo group. | researchgate.net |

| 1-Chloro-7-bromoisoquinoline | Suzuki-Miyaura Coupling | C-7 (Bromo) | Intrinsic C-Br bond reactivity overrides C1 electrophilicity. | researchgate.net |

Radical Intermediates and Reaction Pathways in Isoquinoline Synthesis

While many isoquinoline syntheses proceed through ionic or organometallic intermediates, radical pathways offer alternative and complementary routes. These reactions often utilize photoredox catalysis or chemical initiators to generate reactive radical species. researchgate.netresearchgate.net

A common strategy involves the generation of an iminyl radical from an oxime precursor. researchgate.net This can be achieved through a single-electron transfer (SET) process mediated by a photoredox catalyst. The resulting iminyl radical can then undergo intramolecular homolytic aromatic substitution (HAS) to form the isoquinoline ring system. researchgate.net

Another approach involves the addition of various radicals to an isonitrile. The initial addition forms an imidoyl radical, which can subsequently cyclize to build important nitrogen heterocycles, including isoquinolines. rsc.org Acyl radicals, generated from aldehydes, can also participate in these cascades, adding to isonitriles to form imidoyl radicals that lead to the final product. rsc.org

Some transformations, such as the hypervalent iodine-mediated oxidative cyclization of ketoximes, have been investigated for both ionic and radical pathways. acs.org While computational and experimental evidence may suggest a primary ionic mechanism, the possibility of a parallel radical pathway often cannot be entirely dismissed. acs.org Similarly, visible-light-mediated C-H functionalization of isoquinolines can proceed through radical intermediates, exploiting the excited-state reactivity of certain compounds to generate acyl radicals that react with the heterocycle. nih.gov

Influence of Substituent Position and Electronic Effects on Reaction Mechanisms

The nature and position of substituents on the isoquinoline ring profoundly influence its reactivity and the operative reaction mechanisms. In this compound, both halogens are electron-withdrawing groups, which act primarily through a negative inductive effect (-I). libretexts.org This effect deactivates the entire aromatic system towards electrophilic aromatic substitution compared to unsubstituted isoquinoline. shahucollegelatur.org.inlibretexts.org

In nucleophilic aromatic substitution (SNAr) reactions, the strong electron-withdrawing character of the bromine and chlorine atoms in this compound enhances the electrophilicity of the carbon atoms to which they are attached, but the positions on the pyridine ring (especially C-1) remain the most susceptible to nucleophilic attack. shahucollegelatur.org.in

Computational Chemistry and Theoretical Studies of 6 Bromo 8 Chloroisoquinoline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and reactivity of organic molecules. researchgate.net Its balance of accuracy and computational cost makes it a suitable method for investigating systems like 6-bromo-8-chloroisoquinoline. researchgate.net DFT calculations can provide a wealth of information, from the fundamental electronic properties to the prediction of spectroscopic signatures.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are instrumental in analyzing the electron distribution and the nature of molecular orbitals. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energies and spatial distributions of these orbitals are critical in understanding a molecule's chemical behavior. rsc.orgresearchgate.net

For substituted isoquinolines, the positions of the halogen atoms significantly influence the electronic properties. researchgate.net The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific DFT studies on this compound are not extensively available in the public domain, we can infer its likely electronic characteristics based on studies of related halogenated quinolines and isoquinolines. researchgate.netdergipark.org.tr The presence of both bromine and chlorine, being electron-withdrawing groups, is expected to lower the energy of both the HOMO and LUMO compared to the parent isoquinoline (B145761) molecule. The precise locations of these halogens at the 6- and 8-positions will dictate the specific charge distribution and orbital shapes.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Lowered relative to isoquinoline | Reduced electron-donating ability |

| LUMO Energy | Lowered relative to isoquinoline | Enhanced electron-accepting ability |

| HOMO-LUMO Gap | Likely reduced | Increased potential for chemical reactivity |

| HOMO Distribution | Expected to have significant density on the isoquinoline ring system, potentially with contributions from the halogen atoms. | Indicates sites susceptible to electrophilic attack. |

| LUMO Distribution | Expected to be distributed over the aromatic system, with potential localization influenced by the halogens. | Indicates sites susceptible to nucleophilic attack. |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound to be precisely determined.

Reactivity Predictions and Activation Energy Calculations for Transformations

DFT calculations are a powerful tool for predicting the regioselectivity and feasibility of chemical reactions. By calculating the activation energies for different reaction pathways, chemists can anticipate the most likely products. beilstein-journals.org For this compound, this could involve predicting the outcomes of nucleophilic aromatic substitution, cross-coupling reactions, or further electrophilic substitutions.

The presence of two different halogen atoms, bromine and chlorine, at positions 6 and 8 respectively, introduces the question of site selectivity. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that reactions like Suzuki-Miyaura coupling might preferentially occur at the C6-Br position. rsc.org However, the electronic environment of the isoquinoline ring can influence this reactivity. rsc.org DFT calculations can model the transition states for substitution at both positions, providing a quantitative measure of the activation barriers and thus predicting the favored reaction site. beilstein-journals.org

For instance, in a study of mixed dihaloquinoxalines, it was found that the intrinsic electrophilicity of certain ring positions could override the expected reactivity based on bond dissociation energies alone. rsc.org Similar effects could be at play in this compound.

Table 2: Hypothetical DFT-Calculated Activation Energies for Suzuki-Miyaura Coupling on this compound (Illustrative)

| Reaction Site | Hypothetical Activation Energy (kcal/mol) | Predicted Reactivity |

| C6-Br | Lower | More reactive |

| C8-Cl | Higher | Less reactive |

Note: This table presents a hypothetical scenario. Actual activation energies would depend on the specific reactants, catalyst, and computational methodology.

Conformational Analysis and Molecular Geometry Optimization

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. DFT methods are used to perform geometry optimization, a process that finds the minimum energy conformation of the molecule. researchgate.netconflex.net For a rigid aromatic system like this compound, the primary focus of geometry optimization is to determine the precise bond lengths, bond angles, and dihedral angles.

The optimized geometry provides the foundation for all other computational analyses. While significant conformational flexibility is not expected for the isoquinoline core, the optimization process ensures that the calculated properties correspond to the most stable arrangement of the atoms. For related molecules, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully used to obtain optimized geometries that are in good agreement with experimental data where available. researchgate.netresearchgate.net

Table 3: Predicted Optimized Geometrical Parameters for this compound (Illustrative based on similar structures)

| Parameter | Predicted Value |

| C-Br bond length | ~1.90 Å |

| C-Cl bond length | ~1.74 Å |

| Isoquinoline ring system | Largely planar |

Note: These are typical bond lengths for aryl halides and would be refined by specific DFT calculations for this molecule.

Spectroscopic Parameter Prediction Methodologies (NMR, IR, UV-Vis)

A significant application of DFT is the prediction of various spectroscopic properties. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netdergipark.org.tr By comparing the calculated shifts with experimental spectra, chemists can confidently assign the signals to specific atoms in the molecule. For this compound, this would be crucial for unequivocally confirming the positions of the bromine and chlorine atoms.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. dergipark.org.tr The calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical methods. dergipark.org.tr This analysis helps in assigning the observed IR bands to specific vibrational modes, such as C-H stretching, C=C and C=N ring vibrations, and C-Br and C-Cl stretching.

UV-Vis Spectroscopy: While ground-state DFT is used for the above, predicting the electronic absorption spectrum (UV-Vis) requires moving to Time-Dependent DFT (TD-DFT), which will be discussed in the next section.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Significance |

| ¹³C NMR | Distinct signals for the 9 carbon atoms, with those bonded to halogens showing characteristic shifts. | Confirms the carbon skeleton and substitution pattern. |

| ¹H NMR | Signals for the 5 protons, with their chemical shifts and coupling patterns providing information about their positions on the isoquinoline ring. | Confirms the proton environment and connectivity. |

| IR | Vibrational bands corresponding to C-Br and C-Cl stretching, in addition to the characteristic isoquinoline ring vibrations. | Provides evidence for the presence of the halogen functional groups. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orguci.eduresearchgate.net This method is an extension of DFT that can calculate the energies of electronically excited states. uci.eduresearchgate.net By determining the energy difference between the ground state and various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). dergipark.org.tr

For this compound, TD-DFT calculations would provide insight into how the bromine and chlorine substituents affect the electronic transitions of the isoquinoline chromophore. The results can be compared with experimentally measured UV-Vis spectra to validate the computational model and gain a deeper understanding of the electronic structure. researchgate.netdergipark.org.tr These calculations typically provide the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in the transition.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Reaction Rates

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov While no specific QSAR models for the reaction rates of this compound have been reported, the development of such models is a plausible application of computational chemistry.

To develop a QSAR model for reaction rates, one would need a dataset of experimentally measured reaction rates for a series of related isoquinoline derivatives. nih.gov Computational methods, including DFT, would then be used to calculate a variety of molecular descriptors for each compound in the series. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and topological indices.

By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation can be derived that relates the molecular descriptors to the observed reaction rates. nih.gov Such a model could then be used to predict the reaction rates of new, unsynthesized isoquinoline derivatives, including this compound, thereby guiding synthetic efforts towards compounds with desired reactivity profiles. The development of QSAR models often relies on a combination of experimental data and computed descriptors to establish a predictive relationship. nih.govresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound and its interactions with its environment at an atomic level. nih.govnih.gov While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles governing its intermolecular interactions can be inferred from studies on related halogenated aromatic and heterocyclic compounds. dntb.gov.uaresearchgate.netmdpi.com

The halogen atoms, bromine at the 6-position and chlorine at the 8-position, are pivotal in defining the intermolecular forces of this compound. These forces include:

Halogen Bonding: A key non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. researchgate.netnih.gov The electron density around the covalently bonded halogen is anisotropically distributed, creating a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom. This σ-hole can then interact favorably with electron-rich atoms like oxygen or nitrogen on neighboring molecules. In the context of this compound, both the bromine and chlorine atoms can participate in halogen bonding. The strength of these bonds generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov

π-π Stacking: The aromatic isoquinoline core can engage in π-π stacking interactions with other aromatic systems. These interactions are crucial for the organization of molecules in the solid state and in biological contexts, such as intercalation with DNA or binding to protein aromatic residues.

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms and molecules.

Dipole-Dipole Interactions: The presence of the electronegative nitrogen, bromine, and chlorine atoms induces a permanent dipole moment in the this compound molecule, leading to dipole-dipole interactions that influence its physical properties like boiling point and solubility.

MD simulations can model the collective effect of these interactions to predict the condensed-phase properties of this compound, such as its solvation in different media and its aggregation behavior. For instance, in a biological environment, MD simulations could predict how this compound orients itself within a protein binding pocket, with the halogen bonds and π-π stacking interactions playing a significant role in determining the binding affinity and selectivity. researchgate.net

To illustrate the potential intermolecular interactions involving this compound, a hypothetical data table based on typical interaction energies and distances observed in related systems is presented below.

| Interaction Type | Interacting Atoms/Groups | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

| Halogen Bond (Br···O) | C-Br ··· O=C | 2.8 - 3.2 | -2 to -5 |

| Halogen Bond (Cl···N) | C-Cl ··· N | 3.0 - 3.4 | -1 to -3 |

| π-π Stacking | Isoquinoline Ring ↔ Isoquinoline Ring | 3.3 - 3.8 | -1 to -4 |

| van der Waals | Various | > 3.5 | < -1 |

This table is illustrative and presents typical values for the types of interactions expected for this compound based on studies of similar halogenated heterocycles. Actual values would require specific computational studies.

Advanced Theoretical Methodologies and Their Applicability to Halogenated Isoquinolines

The accurate theoretical description of halogenated isoquinolines like this compound necessitates the use of advanced computational methodologies that can properly account for the complex electronic effects introduced by the halogen atoms.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. researchgate.netresearchgate.net For halogenated systems, the choice of the functional and basis set is critical. Hybrid functionals, such as B3LYP, are often employed as they provide a good balance between computational cost and accuracy for many organic molecules. acs.org To accurately model the non-covalent interactions, particularly halogen bonding, dispersion corrections (e.g., D3 or D4) must be included in the DFT calculations.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for analyzing intermolecular interaction energies. aps.org SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This allows for a detailed understanding of the nature of the forces holding molecules together. For this compound, SAPT could be used to precisely quantify the contribution of halogen bonding versus π-π stacking in dimer or cluster configurations.

Crystal Structure Prediction (CSP) methodologies are becoming increasingly important for solid-state material design. rsc.orgnih.gov These methods use a combination of global search algorithms and accurate energy calculations (often from DFT or high-level ab initio methods) to predict the most stable crystal packing arrangements of a molecule. aps.orgucr.edu For this compound, CSP could be employed to predict its polymorphic forms, which can have different physical properties and are of significant interest in the pharmaceutical and materials science fields.

The table below summarizes some advanced theoretical methodologies and their specific applications to the study of halogenated isoquinolines.

| Theoretical Methodology | Key Application for Halogenated Isoquinolines | Expected Insights for this compound |

| Density Functional Theory (DFT) with Dispersion Correction | Geometry optimization, electronic structure, reaction mechanisms. acs.org | Accurate molecular structure, electrostatic potential maps showing σ-holes, prediction of reactivity sites. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Understanding the photophysical properties, such as UV-Vis absorption wavelengths. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Detailed analysis of intermolecular interaction energies. aps.org | Quantification of the contributions of halogen bonding, π-π stacking, and other forces to the overall stability of molecular aggregates. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterization of the nature and strength of the C-Br, C-Cl, and halogen bonds based on electron density topology. |

| Crystal Structure Prediction (CSP) | Prediction of stable crystal packing arrangements. rsc.orgnih.govucr.edu | Identification of likely polymorphs and their relative stabilities, which is crucial for solid-state applications. |

The application of these advanced theoretical methods will undoubtedly continue to provide a deeper understanding of the fundamental properties of this compound and other halogenated heterocycles, guiding future experimental work and the development of novel applications.

Applications in Advanced Organic Synthesis

6-Bromo-8-chloroisoquinoline as a Key Synthetic Intermediate for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse and complex small molecules, which are essential for exploring new areas of chemical space and identifying novel biological probes and drug leads. nih.gov this compound serves as an excellent starting material in DOS due to the differential reactivity of its two halogen substituents. This allows for a stepwise and controlled introduction of various chemical moieties, leading to a rapid expansion of molecular diversity from a single, readily accessible scaffold.

The bromine atom at the 6-position and the chlorine atom at the 8-position can be selectively targeted by different cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This orthogonality enables the sequential introduction of different substituents, creating a wide range of analogs with varied electronic and steric properties. For instance, the bromine can be selectively displaced under one set of reaction conditions, leaving the chlorine intact for a subsequent transformation, or vice versa. This stepwise functionalization is a cornerstone of building molecular complexity in a controlled manner.

Scaffold for the Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles

The isoquinoline (B145761) core of this compound is a fundamental component of many polycyclic aromatic nitrogen heterocycles (PANHs). These complex structures are of significant interest due to their unique electronic and photophysical properties, with applications in materials science and as potential therapeutic agents. beilstein-journals.orgnih.govmdpi.com The presence of the two halogen atoms on the this compound scaffold provides convenient handles for intramolecular and intermolecular cyclization reactions, facilitating the construction of elaborate polycyclic systems.

For example, through a series of cross-coupling and subsequent cyclization reactions, the this compound core can be annulated with additional aromatic or heteroaromatic rings. This approach allows for the systematic synthesis of novel PANHs with tailored properties. The ability to precisely control the regiochemistry of these cyclizations is a key advantage offered by this dihalogenated starting material. Research has demonstrated the synthesis of various nitrogen-containing polycyclic compounds through such strategies. amanote.com

Building Blocks for Analogue Libraries in Chemical Space Exploration

The exploration of chemical space is a critical endeavor in drug discovery and chemical biology. By systematically generating and screening libraries of related compounds (analogue libraries), researchers can map structure-activity relationships (SAR) and identify molecules with optimized properties. This compound is an ideal building block for the creation of such libraries.

The differential reactivity of the bromine and chlorine atoms allows for the parallel synthesis of a multitude of analogues. sigmaaldrich.comchemicalbook.com For instance, a common core can be functionalized at the 6-position with a diverse set of building blocks via a Suzuki coupling, and subsequently, the 8-position can be modified with another set of reagents using a different cross-coupling reaction. This combinatorial approach can rapidly generate a large and diverse library of compounds from a single starting material, enabling a thorough exploration of the surrounding chemical space.

| Positional Isomer | CAS Number | Key Application Area |

| This compound | 1824270-14-5 | Kinase inhibitors, anticancer research. |

| 6-Bromo-3-chloroisoquinoline | 552331-06-3 | Nucleophilic substitution reactions. chemscene.com |

| 6-Bromo-1-chloroisoquinoline | 205055-63-6 | Alkylation reactions. chemicalbook.com |

Role in the Development of Chiral Ligands

Chiral ligands are indispensable tools in asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. The isoquinoline scaffold can be incorporated into the structure of chiral ligands to create a specific steric and electronic environment around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction.

This compound can serve as a precursor for the synthesis of novel chiral ligands. The halogen atoms provide attachment points for chiral auxiliaries or for the construction of larger, more complex chiral architectures. For example, the isoquinoline nitrogen can coordinate to a metal center, while chiral groups appended at the 6- and 8-positions can create a chiral pocket that directs the approach of a substrate. While direct examples of chiral ligands derived from this compound are not extensively documented, the synthesis of chiral bisoxazoline and pyridine (B92270) bis(oxazoline) ligands highlights the general strategies employed for creating such molecules, which could be adapted to this specific scaffold. nih.govnih.gov

Future Directions and Emerging Research Avenues

Greener Pathways: The Imperative for Sustainable Synthesis of Halogenated Isoquinolines

The traditional synthesis of halogenated isoquinolines, including 6-bromo-8-chloroisoquinoline, often involves multi-step processes with harsh reagents and the generation of significant waste. ajgreenchem.com The development of more sustainable and "green" synthetic routes is a critical future direction. This involves exploring methodologies that offer high atom economy, utilize biodegradable solvents, and employ reusable catalytic systems. ajgreenchem.com

Recent advancements have focused on C-H activation reactions, which provide a more direct and efficient means of accessing isoquinoline (B145761) scaffolds. For instance, the use of a Ru(II)/PEG-400 catalyst system has been shown to be effective for the synthesis of 1-phenyl isoquinoline derivatives in a biodegradable solvent. Such protocols, which often feature simple extraction procedures and high product yields, are paving the way for more environmentally benign production of halogenated isoquinolines. ajgreenchem.com The exploration of montmorillonite (B579905) clay as a heterogeneous and green catalyst also shows promise for various organic syntheses, including those relevant to isoquinoline chemistry. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Isoquinolines

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Emerging Green Methods |

| Reagents | Often require harsh conditions and stoichiometric reagents ajgreenchem.com | Utilize catalytic amounts of reusable catalysts ajgreenchem.com |

| Solvents | Typically rely on volatile organic compounds | Employ biodegradable solvents like PEG-400 |

| Atom Economy | Can be low due to multi-step processes and byproducts | Generally high due to direct C-H functionalization |

| Reaction Conditions | Often require drastic conditions (e.g., high temperatures) ajgreenchem.com | Can often be performed under milder conditions researchgate.net |

| Sustainability | Lower, due to waste generation and energy consumption | Higher, with a focus on recyclability and reduced environmental impact rsc.org |

Precision Chemistry: Exploring Novel Catalytic Systems for Targeted Functionalization

The presence of two distinct halogen atoms (bromine at C6 and chlorine at C8) on the isoquinoline ring of this compound offers unique opportunities for selective functionalization. Future research will increasingly focus on the development of novel catalytic systems that can precisely target one halogen over the other, or specific C-H bonds, for further chemical modification. nih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, have already demonstrated their utility in functionalizing halogenated isoquinolines. However, the quest for catalysts with enhanced selectivity and broader substrate scope continues. This includes the exploration of different transition metals, ligands, and reaction conditions to achieve previously inaccessible transformations. mdpi.comrsc.org For example, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolones, and further development in this area could lead to more efficient routes to functionalized this compound derivatives. researchgate.net

The development of catalytic systems that can differentiate between the C-Br and C-Cl bonds is a significant challenge and a key area of future research. Success in this endeavor would unlock the ability to perform sequential, site-selective modifications, vastly expanding the chemical space accessible from this single precursor.

In Silico Innovation: Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is poised to play an increasingly vital role in the study of this compound and its analogs. researchgate.net Advanced computational modeling techniques, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and potential reaction mechanisms of these molecules. bohrium.comnih.gov

By calculating properties like HOMO-LUMO energy gaps, dipole moments, and electrostatic potential maps, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic strategies. nih.gov For instance, computational studies can help to understand the regioselectivity of halogenation and other functionalization reactions, reducing the need for extensive empirical screening of reaction conditions. whiterose.ac.uk

Furthermore, molecular dynamics simulations can be employed to study the interactions of this compound derivatives with biological targets, aiding in the rational design of new therapeutic agents. bohrium.comnih.gov As computational methods become more powerful and accessible, their integration into the research workflow will accelerate the discovery and development of new applications for dihalo-isoquinolines.

Table 2: Applications of Computational Modeling in Isoquinoline Chemistry

| Computational Technique | Application | Reference |

| Density Functional Theory (DFT) | Predicting reactivity, electronic properties, and reaction mechanisms. | researchgate.netbohrium.comnih.gov |

| Molecular Docking | Simulating the binding of isoquinoline derivatives to biological targets. | bohrium.com |

| Molecular Dynamics (MD) Simulations | Studying the stability and conformational changes of protein-ligand complexes. | bohrium.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new derivatives. | N/A |

Unlocking Potential: Unexplored Reactivity Patterns and Derivatization Opportunities for Dihalo-isoquinolines

While significant progress has been made in understanding the chemistry of halogenated isoquinolines, there remain numerous unexplored reactivity patterns and derivatization opportunities for dihalo-isoquinolines like this compound. The unique electronic properties conferred by the two different halogens suggest that novel and unexpected reactions may yet be discovered.

Future research will likely delve into:

Selective Metal-Halogen Exchange: Developing conditions for the selective lithiation or magnesiation at either the C6-Br or C8-Cl position would provide a powerful tool for introducing a wide range of electrophiles. iust.ac.ir

Dearomatization Strategies: The nucleophilic dearomatization of the isoquinoline ring system can lead to the formation of highly functionalized, three-dimensional structures that are of interest in medicinal chemistry. nih.govacs.org Exploring these reactions with dihalo-substrates could yield novel molecular scaffolds.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis offers a mild and efficient way to forge new bonds. Applying these methods to the functionalization of this compound could open up new avenues for derivatization.

The combination of the two halogen atoms also presents opportunities for tandem or cascade reactions, where an initial transformation at one site triggers a subsequent reaction at the other, leading to the rapid construction of complex molecular architectures.

The Future is Flow: Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To translate the potential of this compound and its derivatives from the laboratory to industrial applications, scalable and efficient production methods are essential. Flow chemistry and automated synthesis are emerging as powerful technologies to meet this need. wuxiapptec.com

Flow chemistry, where reagents are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to rapidly optimize reaction conditions. wuxiapptec.comrsc.org For reactions involving hazardous reagents or unstable intermediates, such as diazotization reactions, flow chemistry can provide a much safer and more efficient alternative. wuxiapptec.com

The integration of flow reactors with automated systems for reaction monitoring and optimization can further accelerate the development of robust and scalable synthetic processes. wuxiapptec.com This will be crucial for the cost-effective production of this compound and its derivatives, making them more accessible for a wider range of research and development activities. The scalability of flow processes has been demonstrated for various reaction types, including nitration and bromination, highlighting the potential for industrial-scale production. wuxiapptec.comrsc.org

Table 3: Advantages of Flow Chemistry for Isoquinoline Synthesis

| Advantage | Description | Reference |

| Enhanced Safety | Minimizes the accumulation of hazardous intermediates and allows for better control over exothermic reactions. | wuxiapptec.com |

| Improved Efficiency | Precise control over reaction parameters leads to higher yields and selectivity. | wuxiapptec.combeilstein-journals.org |

| Scalability | Reactions can be easily scaled up by running the system for longer or by "numbering-up" reactors. | wuxiapptec.comrsc.org |

| Automation | Integration with analytical techniques allows for real-time monitoring and optimization. | wuxiapptec.com |

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Isoquinolines in Cross-Coupling Reactions

| Derivative | Reaction Type | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Bromo-8-Cl-isoq | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 78 | |

| 5-Bromo-isoq | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 82 |

Q. Table 2. Biological Activity of Halogenated Isoquinolines

| Compound | Bioassay | IC₅₀/MIC | Cell Line/Strain | Reference |

|---|---|---|---|---|

| 6-Bromo-8-Cl-isoq | Anticancer (MTT) | 12.5 μM | HeLa | |

| 8-Bromo-6-Me-isoq | Antimicrobial (MIC) | 8 μg/mL | S. aureus |

Key Notes

- Synthesis Optimization : Prioritize regioselectivity and scalability for medicinal chemistry applications.

- Biological Testing : Validate cytotoxicity mechanisms (e.g., apoptosis via flow cytometry) to distinguish from nonspecific effects .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|